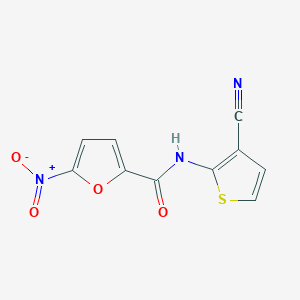
2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a complex organic compound. It is a derivative of methoxyphenylacetic acid . Methoxyphenylacetic acid is a white to almost white crystalline powder . It’s used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, methoxyphenylacetic acid can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .Molecular Structure Analysis
The molecular structure of methoxyphenylacetic acid, a related compound, is given by the Hill formula: C₉H₁₀O₃ . The molecular weight is 166.18 g/mol . The InChI string is 1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Chemical Reactions Analysis
Carboxylic acids like methoxyphenylacetic acid can react with bases to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt . These reactions are called “neutralizations” and are accompanied by the evolution of substantial amounts of heat .Physical and Chemical Properties Analysis
Methoxyphenylacetic acid has a melting point of 70 °C . It’s soluble in water to an extent, yielding hydrogen ions . The pH of solutions of carboxylic acids like methoxyphenylacetic acid is therefore less than 7.0 .科学的研究の応用
Biomedical Research Applications
Biomedical research has extensively studied compounds with structural similarities to "2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid", focusing on their metabolism, toxicity, and potential as biomarkers for various diseases. For example, the study of urinary metabolites like 3-methoxy-4-hydroxyphenylethylene glycol (MOPEG) and homovanillic acid (HVA) has provided insights into the secretion patterns related to psychiatric morbidity, suggesting their role as potential biomarkers for psychiatric diseases (Wiesel et al., 1982).
Environmental Exposure and Toxicology
Research on compounds like 2-alkoxyethanols and their metabolites, such as 2-(2-alkoxyethoxy)acetic acids, has been crucial in understanding human exposure to environmental chemicals and their potential toxicity. This research is vital for developing safety guidelines and assessing risks associated with chemical exposure (Laitinen & Pulkkinen, 2005).
Neurological Research and Neurotransmission
The study of neurotransmitter metabolites in conditions like narcolepsy and hypersomnia provides insights into the underlying neurochemical distinctions between these disorders. This research has implications for understanding the dopamine and norepinephrine systems in various neurological conditions, offering potential avenues for targeted pharmacotherapy (Faull et al., 1986).
Pesticide Research
Investigations into the environmental exposure of children to organophosphorus and pyrethroid pesticides, through the measurement of specific urinary metabolites, are crucial for public health. This research helps in understanding the extent of exposure among vulnerable populations and contributes to developing regulatory policies for pesticide use (Babina et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(8-14(17)18)10(2)16(15-9)11-4-6-12(19-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRBMKAYTYTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)OC)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzenesulfonyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2701791.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)
![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)

![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)
![N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2701802.png)

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2701808.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2701814.png)
